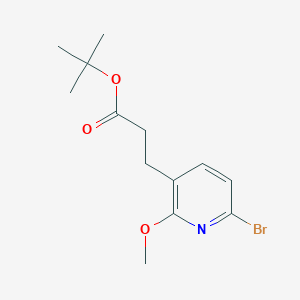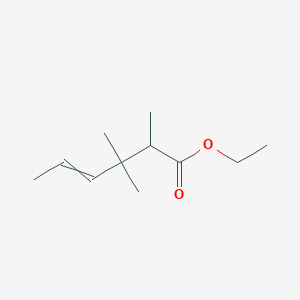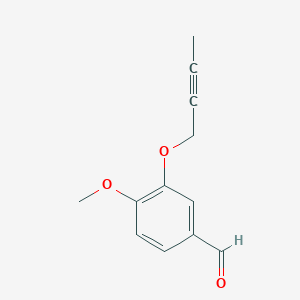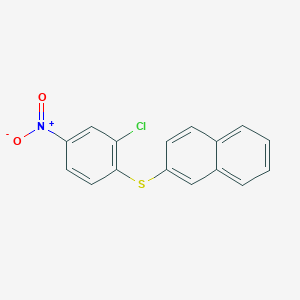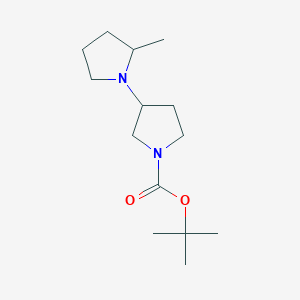
Tert-butyl 3-(2-methylpyrrolidin-1-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of bipyrrolidinyl carboxylic acid esters This compound is characterized by its unique structure, which includes a bipyrrolidinyl core with a methyl group and a tert-butyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Bipyrrolidinyl Core: The bipyrrolidinyl core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Comparison: 2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester is unique due to its bipyrrolidinyl core and the presence of both a methyl group and a tert-butyl ester. This combination of structural features imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the bipyrrolidinyl core can influence the compound’s binding affinity to biological targets, making it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C14H26N2O2 |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-methylpyrrolidin-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-6-5-8-16(11)12-7-9-15(10-12)13(17)18-14(2,3)4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
LAUIXSJMNZRLFP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN1C2CCN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4,5-Diphenyl-1H-imidazol-2-YL)sulfanyl]pentanoic acid](/img/structure/B8597554.png)



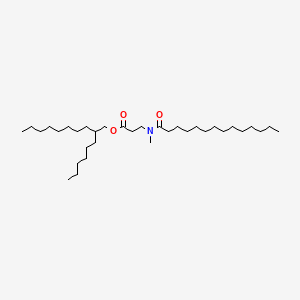
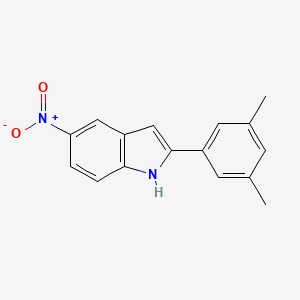
![1-Methyl-5-(pyridin-2-yl)-1,4-dihydropyrimido[4,5-c]pyridazine](/img/structure/B8597596.png)

![6-[2-(2-Aminophenyl)ethyl]-N,N-diethylpyridine-3-carboxamide](/img/structure/B8597617.png)
